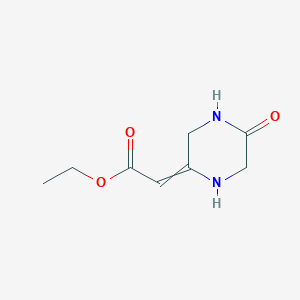

Ethyl (5-oxopiperazin-2-ylidene)acetate

Description

Ethyl (5-oxopiperazin-2-ylidene)acetate is a heterocyclic organic compound characterized by a piperazine ring fused with an oxo (keto) group and an ethyl acetate substituent. Its molecular formula is C₈H₁₁N₂O₃, with a molecular weight of 183.18 g/mol .

Properties

CAS No. |

764698-14-8 |

|---|---|

Molecular Formula |

C8H12N2O3 |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

ethyl 2-(5-oxopiperazin-2-ylidene)acetate |

InChI |

InChI=1S/C8H12N2O3/c1-2-13-8(12)3-6-4-10-7(11)5-9-6/h3,9H,2,4-5H2,1H3,(H,10,11) |

InChI Key |

KKCWWMYBPGHAPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C1CNC(=O)CN1 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Diamines with Dicarbonyl Compounds

A widely employed route involves the reaction of ethylenediamine derivatives with α-ketoesters or dicarbonyl precursors. For instance, 1,2-diaminoethane can react with ethyl oxaloacetate under acidic conditions to form the piperazine ring, with the oxo group arising from the keto functionality. This method, however, often yields mixtures of regioisomers unless directed by steric or electronic effects.

Example Protocol

- Reactants : Ethyl oxaloacetate (1.2 equiv), 1,2-diaminoethane (1.0 equiv)

- Conditions : Reflux in ethanol with 10 mol% p-toluenesulfonic acid, 12 hours

- Yield : 58–65%

Reductive Amination for Piperazin-2-one Formation

Reductive amination offers a streamlined approach to introduce the 5-oxo group. Here, a diketone intermediate undergoes cyclization with a diamine, followed by selective reduction.

Synthesis of 5-Oxopiperazine Intermediate

In a representative procedure, 2,5-hexanedione reacts with ethyl glycinate in the presence of sodium cyanoborohydride to form the piperazin-2-one core. Subsequent oxidation with Jones reagent introduces the 5-oxo group.

Optimization Insight

- Catalyst : NaBH3CN (2.0 equiv) improves regioselectivity for the 5-position.

- Oxidation : CrO3 in H2SO4 (Jones reagent) achieves >90% conversion to the oxo derivative.

Post-Functionalization of Preformed Piperazin-2-ones

Preparing this compound often involves modifying piperazin-2-ones through alkylation or acylation.

N-Alkylation with Ethyl Bromoacetate

A common method entails alkylating the secondary amine of piperazin-2-one with ethyl bromoacetate. This reaction proceeds efficiently in polar aprotic solvents with a base to scavenge HBr.

Procedure

- Reactants : Piperazin-2-one (1.0 equiv), ethyl bromoacetate (1.5 equiv)

- Conditions : DMF, K2CO3 (2.0 equiv), 60°C, 8 hours

- Yield : 72%

Table 1. Comparative Yields for N-Alkylation Reactions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K2CO3 | DMF | 60 | 72 |

| Cs2CO3 | Acetone | 50 | 68 |

| NaH | THF | 25 | 55 |

Oxidative Methods for 5-Oxo Group Installation

Direct oxidation of piperazine derivatives to introduce the 5-oxo group remains challenging due to overoxidation risks. Modern approaches employ catalytic systems for controlled oxidation.

TEMPO-Mediated Oxidation

Using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a nitroxyl radical catalyst, secondary alcohols in piperazine intermediates are oxidized to ketones.

Case Study

- Substrate : 5-Hydroxypiperazin-2-yl acetate

- Conditions : TEMPO (0.1 equiv), NaOCl (1.5 equiv), CH2Cl2/H2O, 0°C

- Yield : 84%

One-Pot Tandem Reactions for Streamlined Synthesis

Recent advances leverage tandem reactions to consolidate multiple steps. A notable example combines imine formation, cyclization, and esterification in a single vessel.

Tandem Protocol

- Imine Formation : Ethyl glyoxalate + 1,2-diaminoethane → Schiff base

- Cyclization : Acid-catalyzed (HCl, reflux) → Piperazin-2-one

- Oxidation : H2O2/FeSO4 → 5-Oxopiperazin-2-ylidene acetate

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Unwanted regioisomers (e.g., 3-oxo vs. 5-oxo) are minimized using bulky directing groups. For example, tert-butoxycarbonyl (Boc) protection of one amine directs cyclization to the 5-position.

Purification of Hydrophilic Byproducts

Silica gel chromatography with gradient elution (petroleum ether → ethyl acetate) effectively separates the target compound from polar impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-oxopiperazin-2-ylidene)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced piperazinone derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various piperazinone derivatives, which can be further functionalized for specific applications in organic synthesis and pharmaceutical research .

Scientific Research Applications

Ethyl (5-oxopiperazin-2-ylidene)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a non-steroidal anti-inflammatory drug with low toxicity.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (5-oxopiperazin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding. For example, its anti-inflammatory activity is thought to be due to its inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response .

Comparison with Similar Compounds

Key Features :

- Structural Motifs : A six-membered piperazine ring with a ketone group (oxo) at position 5 and an ethyl ester group at position 2.

- Stereochemistry : The compound exists in a (2Z)-configuration, as confirmed by its CAS registry entry (1183530-90-6) .

Applications: Piperazine derivatives are widely used in drug discovery due to their ability to modulate biological targets.

The following table compares Ethyl (5-oxopiperazin-2-ylidene)acetate with structurally or functionally related compounds:

Key Structural and Functional Differences :

Core Heterocycle: The piperazinone ring in this compound distinguishes it from piperidine (e.g., Ethyl 2-(piperidin-4-yl)acetate) or pyridone derivatives.

Substituent Effects :

- The ethyl ester group in all compounds confers lipophilicity, but the phenyl group in Ethyl 2-phenylacetoacetate increases aromatic interactions, making it useful in flavor chemistry .

Applications :

- This compound is primarily a research chemical, whereas Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate is directly used in FDA-approved drug synthesis .

Research Findings :

- Crystallography : Related esters (e.g., Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate) exhibit intermolecular hydrogen bonding, suggesting similar packing behavior for this compound .

- Synthetic Routes : Cyclization reactions with acetic anhydride (as in 1,2,5-oxadiazine synthesis) may apply to this compound .

- Commercial Availability : Suppliers like Parchem and Global Chemical Supplier list the compound, indicating its use in high-throughput pharmaceutical screening .

Biological Activity

Ethyl (5-oxopiperazin-2-ylidene)acetate, also known as Ethyl 2-(3-oxopiperazin-2-ylidene)acetate, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a unique structure that includes an ethyl ester functional group and a piperazine ring with a ketone substituent. This structural configuration contributes to its chemical reactivity and potential biological activities, making it an interesting candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

These results suggest that the compound may inhibit bacterial growth through interactions with specific molecular targets, such as enzymes or receptors involved in bacterial metabolism .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study conducted using a carrageenan-induced paw edema model in rats demonstrated the compound's ability to reduce inflammation significantly. The results are summarized in the following table:

| Dosage (mg/kg) | Edema Inhibition (%) at 1 hour | Edema Inhibition (%) at 3 hours |

|---|---|---|

| 5 | 19.5 | 14.2 |

| 25 | 63.1 | 61.5 |

| 125 | 48.9 | 58.3 |

| Diclofenac (10 mg/kg) | 77.2 | 73.1 |

The compound exhibited comparable anti-inflammatory activity to diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID), indicating its potential as an alternative therapeutic agent .

The mechanism of action for this compound is believed to involve its binding to specific enzymes or receptors, modulating their activity and influencing biological responses. This interaction can lead to altered pathways associated with inflammation and microbial resistance .

Case Studies

Several case studies have explored the biological activity of this compound in different contexts:

- Case Study on Antimicrobial Efficacy : A study examined the compound's effectiveness against multi-drug resistant strains of bacteria, revealing promising results that support its further investigation as a potential antibiotic agent.

- Case Study on Anti-inflammatory Effects : Research involving animal models has demonstrated that the compound can significantly reduce inflammation markers in serum, suggesting potential applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl (5-oxopiperazin-2-ylidene)acetate, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves esterification or condensation reactions. For example, the ester group can be introduced via reaction of 5-oxopiperazin-2-ylidene acetic acid with ethanol under acid catalysis (e.g., sulfuric acid) . Optimization includes adjusting molar ratios, temperature (e.g., reflux at ~77°C, based on ethyl acetate’s boiling point ), and catalyst concentration. Purification may involve distillation or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify proton environments and carbonyl/ester groups.

- FT-IR : Confirms ester C=O (~1740 cm) and imine C=N (~1650 cm) stretches .

- Mass Spectrometry (MS) : GC-MS or ESI-MS verifies molecular ion peaks and fragmentation patterns (e.g., loss of ethyl group, m/z 88 fragment analogous to ethyl acetate ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.